N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride
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Overview
Description
N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride is a chemical compound with the molecular formula C11H15ClFN and a molecular weight of 215.69 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with cyclobutanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted cyclobutanamine derivatives.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]cyclobutanamine hydrochloride
- N-[(2-bromophenyl)methyl]cyclobutanamine hydrochloride
- N-[(2-methylphenyl)methyl]cyclobutanamine hydrochloride
Uniqueness
N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity compared to its analogs .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]cyclobutanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-11-7-2-1-4-9(11)8-13-10-5-3-6-10;/h1-2,4,7,10,13H,3,5-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNGZMKFZXZEGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC=CC=C2F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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